molecular formula C9H13N3O2 B13082798 Benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide

Benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide

Cat. No.: B13082798
M. Wt: 195.22 g/mol
InChI Key: ZIQGUXSQIQDBHU-UHFFFAOYSA-N
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Description

Benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide is a chemical compound with the molecular formula C9H12N2O3 It is known for its unique structure, which includes a benzenecarboximidic acid core substituted with two methoxy groups at the 3 and 4 positions and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide typically involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenecarboximidic acid, 3,4-dimethoxy-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N'-amino-3,4-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H13N3O2/c1-13-7-4-3-6(9(10)12-11)5-8(7)14-2/h3-5H,11H2,1-2H3,(H2,10,12)

InChI Key

ZIQGUXSQIQDBHU-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/N)/N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=NN)N)OC

Origin of Product

United States

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